3-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-indole
CAS No.: 2034380-45-3
Cat. No.: VC6919042
Molecular Formula: C18H18N4O
Molecular Weight: 306.369
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034380-45-3 |
|---|---|
| Molecular Formula | C18H18N4O |
| Molecular Weight | 306.369 |
| IUPAC Name | (2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(1H-indol-3-yl)methanone |
| Standard InChI | InChI=1S/C18H18N4O/c23-18(15-10-19-16-4-2-1-3-14(15)16)21-7-8-22-13(11-21)9-17(20-22)12-5-6-12/h1-4,9-10,12,19H,5-8,11H2 |
| Standard InChI Key | XQXDYCUDSCXQSV-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CNC5=CC=CC=C54 |
Introduction
Synthesis Methods
The synthesis of such compounds often involves multi-step reactions. A common approach might include:
-
Formation of the Pyrazolo[1,5-a]pyrazine Core: This could involve condensation reactions between appropriate precursors.
-
Introduction of the Cyclopropyl Group: This might be achieved through nucleophilic substitution or cyclopropanation reactions.
-
Coupling with Indole: Carbonyl formation could be facilitated by reactions like the Friedel-Crafts acylation or similar coupling methods.
Biological Relevance
While specific data on 3-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-indole is scarce, related compounds have shown promise in various biological assays. For instance, pyrazolo[1,5-a]pyrazine derivatives have been explored for their potential in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies should focus on its synthesis, characterization, and biological evaluation. The compound's unique structure suggests potential applications in drug discovery, particularly in areas where heterocyclic compounds have shown efficacy, such as anticancer or antimicrobial therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume